molecular formula C9H17NO B8607339 2-Amino-7-methyloct-2-en-4-one CAS No. 865185-11-1

2-Amino-7-methyloct-2-en-4-one

Cat. No.: B8607339
CAS No.: 865185-11-1
M. Wt: 155.24 g/mol
InChI Key: ZFMSANLMQIDXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyloct-2-en-4-one is an aliphatic enone derivative featuring an amino group at position 2, a methyl group at position 7, and a conjugated α,β-unsaturated ketone system (oct-2-en-4-one backbone). The amino group confers nucleophilicity, while the methyl substituent introduces steric effects that may influence reactivity and stereochemical outcomes in reactions.

Properties

CAS No.

865185-11-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-7-methyloct-2-en-4-one

InChI

InChI=1S/C9H17NO/c1-7(2)4-5-9(11)6-8(3)10/h6-7H,4-5,10H2,1-3H3

InChI Key

ZFMSANLMQIDXLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C=C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-7-methyloct-2-en-4-one with three related compounds from the evidence, focusing on structural motifs, physical properties, and synthesis pathways.

Table 1: Comparative Overview of Key Compounds

Compound Backbone/Functional Groups Substituents Melting Point (°C) Synthesis Method
This compound Oct-2-en-4-one 2-amino, 7-methyl N/A N/A (Not provided in evidence)
7-Amino-4-methylcoumarin (1) Coumarin (fused benzene-pyrone ring) 7-amino, 4-methyl 224–226 Cyclocondensation with ethyl acetoacetate
7-Hydroxy-7-methyloct-4-en-2-one Oct-4-en-2-one 7-hydroxy, 7-methyl N/A N/A (PubChem data incomplete)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole ring + carboxylic acid 7-chloro, 3-methyl, carboxylic acid N/A N/A (SDS lacks synthesis details)

Structural and Functional Differences

  • Backbone Complexity: The target compound’s linear aliphatic enone backbone contrasts with the aromatic systems of 7-Amino-4-methylcoumarin (coumarin ring) and 7-Chloro-3-methylindole-2-carboxylic acid (indole ring). Aromatic systems enhance planarity and conjugation, often leading to higher melting points (e.g., 224–226°C for 7-Amino-4-methylcoumarin ) compared to aliphatic enones. The oct-4-en-2-one backbone in 7-Hydroxy-7-methyloct-4-en-2-one differs in double bond position (C4 vs. C2), which may alter reactivity in cycloadditions or Michael additions.
  • Substituent Effects: Amino vs. Hydroxy/Chloro Groups: The amino group in the target compound and 7-Amino-4-methylcoumarin enables nucleophilic reactions (e.g., Schiff base formation), whereas the hydroxy group in 7-Hydroxy-7-methyloct-4-en-2-one promotes hydrogen bonding and acidity. The chloro substituent in the indole derivative enhances electrophilicity, making it suitable for cross-coupling reactions. In 7-Amino-4-methylcoumarin , the 4-methyl group stabilizes the coumarin ring via electron donation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.